5,7-Difluorobenzo[d]thiazol-2-amine
Overview
Description
5,7-Difluorobenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C7H4F2N2S and a molecular weight of 186.18 g/mol . It is a derivative of benzothiazole, characterized by the presence of two fluorine atoms at the 5 and 7 positions of the benzene ring and an amino group at the 2 position of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluorobenzo[d]thiazol-2-amine typically involves the reaction of 3,5-difluoroaniline with carbon disulfide and chlorine in the presence of a base, followed by cyclization to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5,7-Difluorobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include substituted benzothiazoles, nitrobenzothiazoles, and various coupled products, depending on the specific reagents and conditions used .
Scientific Research Applications
5,7-Difluorobenzo[d]thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and electronic devices.
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Difluorobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors . The fluorine atoms enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery . The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,7-Difluorobenzo[d]thiazol-2-amine include:
- 5,7-Difluoro-1,3-benzothiazol-2-amine
- 2-Amino-5,7-difluorobenzothiazole
- 4,7-Difluoro-2-hydrazinylbenzo[d]thiazole
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The presence of fluorine atoms enhances its stability and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
5,7-difluoro-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2S/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEBJKDZPLDBQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N=C(S2)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567561 | |
Record name | 5,7-Difluoro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
788124-34-5 | |
Record name | 5,7-Difluoro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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